

Application Note: Comprehensive Characterization of 2-Chloropyrimidine-4-carboxylic acid

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Compound of Interest

Compound Name: 2-Chloropyrimidine-4-carboxylic acid

Cat. No.: B133435

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **2-Chloropyrimidine-4-carboxylic acid** is a vital heterocyclic building block used in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.[1] It serves as a key intermediate in the development of novel drugs, particularly in treatments where pyrimidine derivatives are crucial.[1] Accurate and comprehensive characterization of this compound is essential to ensure its identity, purity, and stability, which are critical parameters for quality control in drug discovery and manufacturing. This document provides detailed analytical methods and protocols for the thorough characterization of **2-Chloropyrimidine-4-carboxylic acid**.

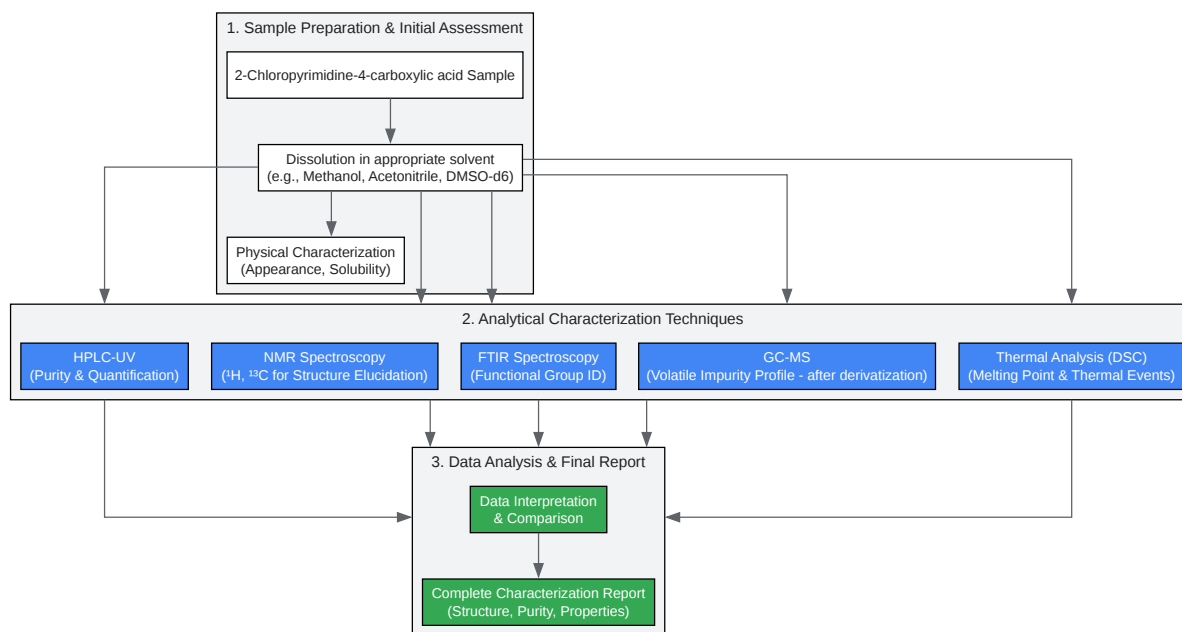
Physical and Chemical Properties

A preliminary assessment involves the determination of fundamental physical and chemical properties. The compound typically appears as a yellow to light brown solid.[1][2]

Property	Value
Molecular Formula	C ₅ H ₃ ClN ₂ O ₂ [3]
Molecular Weight	158.54 g/mol [3][4]
CAS Number	149849-92-3[4]
Appearance	Yellow to light brown solid[1][2]
Melting Point	147.2 - 151.4 °C[2][5]
IUPAC Name	2-chloropyrimidine-4-carboxylic acid[4]
Storage Conditions	Store under inert gas at 2-8 °C[2]

Analytical Workflow

The comprehensive characterization of **2-Chloropyrimidine-4-carboxylic acid** involves a multi-technique approach to confirm its structure, assess its purity, and identify any potential impurities. The general workflow is outlined below.



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Caption: Overall workflow for the analytical characterization of the target compound.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for determining the purity of **2-Chloropyrimidine-4-carboxylic acid**.^[1] A reverse-phase method is typically suitable for this type of polar, aromatic compound.^[6]

Protocol:

- **Sample Preparation:** Accurately weigh and dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a 1.0 mg/mL stock solution.
- **Instrumentation:** Use a standard HPLC system equipped with a UV detector.
- **Chromatographic Conditions:** The following parameters can be used as a starting point and optimized as needed.

Parameter	Condition
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to 5% B and equilibrate for 5 minutes.
Flow Rate	1.0 mL/min
Injection Volume	5 µL
Column Temperature	30 °C
Detection	UV at 254 nm

Data Presentation:

Peak	Retention Time (min)	Area %	Identification
1	(Typical, e.g., ~8.5)	>95%	2-Chloropyrimidine-4-carboxylic acid
2...n	(Varies)	<5%	Impurities

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for unambiguous structure confirmation.

Protocol:

- **Sample Preparation:** Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent, such as DMSO-d₆. The use of DMSO-d₆ is often preferred for carboxylic acids as it can solubilize the compound and allows for the observation of the acidic proton.
- **Instrumentation:** A 400 MHz or higher field NMR spectrometer.
- **Experiments:** Acquire ¹H NMR, ¹³C NMR, and optionally 2D spectra like COSY and HSQC for full assignment.

Expected Data (Predicted based on general chemical shift knowledge):[\[7\]](#)[\[8\]](#)

¹H NMR (400 MHz, DMSO-d₆) Data The acidic proton signal is often broad and its chemical shift can vary with concentration.

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~13.5 - 14.0	broad singlet	-COOH
~9.1	doublet	H6 (proton on carbon adjacent to N and C-COOH)
~8.0	doublet	H5 (proton on carbon adjacent to N and C-Cl)

^{13}C NMR (100 MHz, DMSO- d_6) Data Assignments are based on predicted electronic environments.

Chemical Shift (δ , ppm)	Assignment
~165	C=O (Carboxylic Acid)
~162	C2 (Carbon with Cl)
~160	C4 (Carbon with COOH)
~158	C6
~122	C5

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the key functional groups present in the molecule.

Protocol:

- Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition: Scan the sample typically from 4000 to 400 cm^{-1} .

Expected Characteristic Peaks for Carboxylic Acids:[\[7\]](#)[\[9\]](#)

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch of the carboxylic acid dimer
~1710	Strong	C=O stretch of the carbonyl group
~1600 & ~1470	Medium	C=N and C=C stretches of the pyrimidine ring
1200-1300	Medium	C-O stretch
~700-800	Medium-Strong	C-Cl stretch

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Direct GC-MS analysis of carboxylic acids is often difficult due to their low volatility and high polarity. Derivatization to a more volatile ester (e.g., a methyl ester) is a common strategy.^[10]

Protocol (Two-Step: Derivatization and Analysis):

- Derivatization (Esterification):
 - Dissolve ~1 mg of the sample in 1 mL of methanol.
 - Add a catalyst, such as a few drops of concentrated sulfuric acid or use a milder reagent like (trimethylsilyl)diazomethane.
 - Gently heat the mixture (e.g., at 60 °C) for 1-2 hours.
 - Neutralize the solution, extract the ester with a suitable organic solvent (e.g., dichloromethane), and dry the solvent.
- GC-MS Analysis of the Ester:
 - Instrumentation: A standard GC-MS system.

- GC Conditions:

Parameter	Condition
Column	DB-5ms or similar non-polar capillary column (30 m x 0.25 mm)
Carrier Gas	Helium at 1.0 mL/min
Inlet Temperature	250 °C
Oven Program	Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
MS Conditions	
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Range	40-400 amu

Data Presentation: The resulting mass spectrum of the main peak should correspond to the methyl ester of the target compound. Other peaks can be identified as derivatized impurities using mass spectral libraries.

Disclaimer: The protocols and expected data provided are for guidance and should be adapted and validated for specific instrumentation and laboratory conditions.

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